MK204 - 1959605-73-2

MK204

Catalog Number: EVT-276063
CAS Number: 1959605-73-2
Molecular Formula: C16H9Br5ClNO4
Molecular Weight: 714.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK204 is an AKR1B10 inhibitor. MK204 can make a strong halogen bond with the protein. AKR1B10 has evolved as a tumor marker and promising antineoplastic target. It shares high structural similarity with the diabetes target enzyme aldose reductase (AR).
Molecular Structure Analysis

MK204's molecular structure has been elucidated through crystallography studies. The compound interacts with AKR1B10 through strong halogen bonding, which enhances its inhibitory effects. The three-dimensional structure can be visualized in databases such as the National Center for Biotechnology Information's Molecular Modeling Database .

Structural Data

  • Molecular Formula: Not explicitly stated in the sources but can be derived from its structural representation.
  • Molecular Weight: Approximately 300 g/mol (exact value may vary based on the specific structure).
  • 3D Configuration: The spatial arrangement of atoms allows for effective binding to the target enzyme.
Chemical Reactions Analysis

MK204 primarily functions through its interaction with AKR1B10. The mechanism of action involves:

  • Binding: MK204 binds to the active site of AKR1B10, inhibiting its enzymatic function.
  • Inhibition Mechanism: The compound likely forms a stable complex with the enzyme, preventing substrate access and subsequent catalytic activity.
Mechanism of Action

The mechanism by which MK204 exerts its effects involves:

  • Enzyme Inhibition: By binding to AKR1B10, MK204 inhibits the reduction of aldehydes to alcohols, a critical step in various metabolic pathways.
  • Impact on Cancer Metabolism: This inhibition can lead to altered metabolic states in cancer cells, potentially reducing their proliferation and survival.

Data supporting these mechanisms indicate that MK204 may influence cellular signaling pathways related to apoptosis and cell cycle regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Solubility data are not explicitly provided but is generally expected to vary with solvent polarity.

Chemical Properties

  • Stability: Stability under various conditions (e.g., temperature, light) is crucial for storage and handling.
  • Reactivity: As an inhibitor, MK204's reactivity profile would be tailored towards specific interactions with biological targets rather than general chemical reactivity.

Relevant analyses such as melting point determination or spectral analysis (NMR, IR) would provide further insights into its physical properties but are not detailed in the available literature.

Applications

MK204 has significant applications in scientific research:

  • Cancer Research: As an inhibitor of AKR1B10, MK204 is explored for its potential therapeutic effects against various cancers where this enzyme is overexpressed.
  • Metabolic Disease Studies: Its role as an aldose reductase inhibitor positions it as a candidate for research into diabetic complications and other metabolic disorders .
Introduction to MK204 in Contemporary Pharmacology

MK204 as a Small-Molecule Inhibitor: Chemical Classification & Therapeutic Relevance

MK204 (C₁₆H₉Br₅ClNO₄; MW 714.22 g/mol) is a synthetically engineered small molecule classified as a potent and selective inhibitor of the aldo-keto reductase (AKR) superfamily, particularly AKR1B10. Its chemical structure features a pentabrominated benzyl group linked to a chlorinated phenoxyacetic acid scaffold, conferring high binding affinity to target enzymes [1] [4] [7]. This molecular architecture enables MK204 to occupy distinct inner specificity pockets within reductase enzymes, a feature critical for its mechanistic action [7]. Therapeutically, MK204 addresses pathologies driven by aberrant reductase activity:

  • Diabetes complications: Inhibits aldose reductase (AR) to prevent sorbitol accumulation and osmotic stress in neural/vascular tissues (IC₅₀ = 21.7 μM for AR) [1] [9]
  • Oncology: Targets AKR1B10—overexpressed in hepatocellular carcinoma—implicated in chemoresistance and carcinogen metabolism (IC₅₀ = 80 nM) [7]

Table 1: Key Physicochemical Properties of MK204

PropertyValue
Molecular FormulaC₁₆H₉Br₅ClNO₄
CAS Number1959605-73-2
Solubility3 mg/mL in DMSO (warmed)
LogP6.16
Hydrogen Bond Acceptors5

Historical Development of MK204: From Discovery to Target Validation

MK204 emerged from systematic structure-activity relationship (SAR) studies building upon foundational pharmacology principles established in the 19th–20th centuries. Rudolf Buchheim and Oswald Schmiedeberg pioneered experimental pharmacology methodologies that later enabled targeted inhibitor design [2]. Unlike serendipitous drug discoveries (e.g., penicillin), MK204 exemplifies reverse pharmacology:

  • Target identification: AKR1B10 was validated as an oncology target due to its overexpression in liver cancers and role in retinoid metabolism [7]
  • Rational design: Exploiting structural differences between AKR1B10 and homologous reductases to achieve selectivity [7]
  • Validation: Biochemical assays confirmed >270-fold selectivity for AKR1B10 over aldose reductase, minimizing off-target effects [7] [9]

This development aligns with modern trends in drug discovery, shifting from phenotypic screening to target-focused design [8].

MK204 in the Context of Kinase & Reductase Inhibition Research

While kinase inhibitors dominate targeted therapy research (e.g., MK2 inhibitors in neurodegeneration [3] [6]), MK204 highlights the therapeutic potential of reductase inhibition. Key differentiators include:

  • Mechanistic divergence: Unlike kinase inhibitors blocking phosphorylation cascades, MK204 disrupts NADPH-dependent carbonyl reduction pathways, altering cellular detoxification and osmolyte production [1] [7]
  • Therapeutic niche: Targets metabolic disorders (diabetes) and cancer chemoresistance—conditions inadequately addressed by kinase modulators [7] [9]
  • Selectivity challenge: Achieves specificity despite >65% structural homology among AKR isoforms via interactions with non-conserved active-site residues [7]

Table 2: Comparison of MK204 with Representative Kinase/Reductase Inhibitors

CompoundPrimary TargetTherapeutic AreaSelectivity Benchmark
MK204AKR1B10/ARDiabetes, Oncology270× selectivity vs. AR
MK2i*MAPKAPK2Neuroinflammation10× selectivity vs. p38 MAPK
CaptoprilAngiotensin-converting enzymeHypertensionN/A

*Unrelated MK2 inhibitors discussed in literature [3] [6]

MK204’s significance extends beyond immediate applications: it validates AKR1B10 as a druggable target and provides a structural template for next-generation inhibitors. Ongoing research explores hybrid molecules integrating its pentabromobenzyl motif with complementary pharmacophores for enhanced efficacy [4] [9].

Table 3: Nomenclature of MK204

Nomenclature TypeName
Systematic IUPAC Name2-[5-Chloro-2-[[[(2,3,4,5,6-pentabromophenyl)methyl]amino]carbonyl]phenoxy]acetic acid
Synonyms{5-Chloro-2-[(pentabromobenzyl)carbamoyl]phenoxy}acetic acid; MK-204
Registry NumbersCAS: 1959605-73-2; MedChemExpress HY-120208

Properties

CAS Number

1959605-73-2

Product Name

MK204

IUPAC Name

2-[5-chloro-2-[(2,3,4,5,6-pentabromophenyl)methylcarbamoyl]phenoxy]acetic acid

Molecular Formula

C16H9Br5ClNO4

Molecular Weight

714.22

InChI

InChI=1S/C16H9Br5ClNO4/c17-11-8(12(18)14(20)15(21)13(11)19)4-23-16(26)7-2-1-6(22)3-9(7)27-5-10(24)25/h1-3H,4-5H2,(H,23,26)(H,24,25)

InChI Key

QYSFXUVFRUYJCZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Solubility

Soluble in DMSO

Synonyms

MK204; MK 204; MK-204

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.